Meldola blue

Description

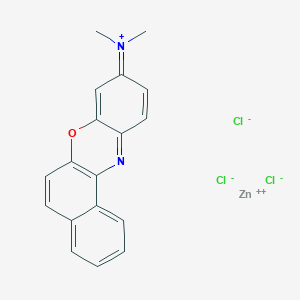

Structure

2D Structure

Propriétés

IUPAC Name |

zinc;benzo[a]phenoxazin-9-ylidene(dimethyl)azanium;trichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N2O.3ClH.Zn/c1-20(2)13-8-9-15-17(11-13)21-16-10-7-12-5-3-4-6-14(12)18(16)19-15;;;;/h3-11H,1-2H3;3*1H;/q+1;;;;+2/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTEJSAFVYHDCSN-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=C1C=CC2=NC3=C(C=CC4=CC=CC=C43)OC2=C1)C.[Cl-].[Cl-].[Cl-].[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl3N2OZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20990797 | |

| Record name | 9-(Dimethylamino)benzo[a]phenoxazin-7-ium zinc chloride (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20990797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7057-57-0 | |

| Record name | Meldola blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7057-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meldola blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007057570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[a]phenoxazin-7-ium, 9-(dimethylamino)-, chloride, compd. with zinc chloride (ZnCl2) (1:1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-(Dimethylamino)benzo[a]phenoxazin-7-ium zinc chloride (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20990797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(dimethylamino)benzo[a]phenazin-7-ium chloride, compound with zinc chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Solubility of Meldola's Blue for Researchers and Drug Development Professionals

An In-depth Analysis of Meldola's Blue Solubility in Aqueous and Organic Solvents, with Experimental Protocols and Visualized Signaling Pathways.

Introduction

Meldola's Blue, a cationic dye belonging to the phenoxazine (B87303) class, is a versatile compound with significant applications in biomedical research and analytical chemistry. Its utility as a redox indicator and a component in biosensors necessitates a thorough understanding of its solubility characteristics in various media. This technical guide provides a comprehensive overview of the solubility of Meldola's Blue in water and common organic solvents, outlines general experimental protocols for solubility determination, and presents key applications with visualized workflows.

Core Properties of Meldola's Blue

| Property | Value |

| Chemical Name | 8-Dimethylamino-2,3-benzophenoxazine |

| CAS Number | 7057-57-0 |

| Molecular Formula | C₁₈H₁₅ClN₂O (often supplied as a zinc chloride double salt) |

| Appearance | Dark green to black powder |

Quantitative Solubility Data

The solubility of Meldola's Blue is a critical parameter for its application in various experimental settings. While qualitatively described as soluble in water and several organic solvents, precise quantitative data is limited. The following table summarizes the available quantitative and qualitative solubility information.

| Solvent | Solubility | Remarks |

| Water | Soluble / Highly Soluble[1] | Forms a clear blue to violet solution.[1][2] Quantitative data is not readily available in the literature, but it is widely used in aqueous systems. |

| Ethanol | 10 mg/mL[3] | A dark blue to dark purple solution is formed, potentially with some insoluble particles.[4] |

| Dimethyl Sulfoxide (DMSO) | 5.83 mg/mL | Requires sonication and warming to 60°C for dissolution. The use of non-hygroscopic DMSO is recommended. |

| Methanol | Slightly Soluble | Specific quantitative data is not available. |

| Acetone | Soluble | No quantitative data is available. General statements indicate solubility in organic solvents. |

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of Meldola's Blue are not extensively published, general methods for dye solubility determination can be readily applied. The following are outlines of common methodologies.

Gravimetric Method

This is a straightforward and widely used method for determining the solubility of a solid in a liquid.

-

Saturation: An excess amount of Meldola's Blue powder is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer is typically used.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Solvent Evaporation: A known volume of the clear, saturated supernatant is carefully transferred to a pre-weighed container.

-

Weighing: The solvent is evaporated, and the container with the dried solute is weighed.

-

Calculation: The solubility is calculated by the difference in weight and expressed in units such as g/L or mg/mL.

Spectrophotometric Method

This method is suitable for colored compounds like Meldola's Blue and relies on Beer-Lambert's law.

-

Calibration Curve: A series of standard solutions of Meldola's Blue with known concentrations in the desired solvent are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

-

Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Dilution: A small, accurately measured volume of the clear, saturated solution is diluted with the solvent to a concentration that falls within the range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at the same λmax.

-

Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.

-

Solubility Calculation: The solubility of the original saturated solution is calculated by taking the dilution factor into account.

Applications and Signaling Pathways

Meldola's Blue is prominently used as a redox mediator in biosensors, particularly for the detection of lactate (B86563).

Lactate Biosensor Workflow

Meldola's Blue facilitates the transfer of electrons between the enzyme lactate dehydrogenase (LDH) and an electrode surface. This enables the amperometric detection of NADH produced during the enzymatic conversion of lactate to pyruvate.

Caption: Workflow of a Meldola's Blue-mediated lactate biosensor.

Meldola's Blue as a Redox Indicator

The function of Meldola's Blue as a redox indicator is based on its ability to exist in distinct colored oxidized and colorless reduced (leuco) forms. This property is harnessed in various analytical techniques.

Caption: The redox mechanism of Meldola's Blue.

Conclusion

This technical guide provides a consolidated resource on the solubility of Meldola's Blue for professionals in research and drug development. While quantitative solubility data remains somewhat limited, the provided information on its solubility in key solvents, coupled with general experimental protocols, offers a solid foundation for its effective use. The visualized workflows for its application in lactate biosensors and as a redox indicator further illuminate its practical utility in various scientific domains. Further research to quantify its solubility in a broader range of solvents would be beneficial for expanding its applications.

References

An In-depth Technical Guide to the Spectral Properties of Meldola's Blue Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meldola's Blue (MB), a cationic dye belonging to the benzophenoxazine class, is a versatile molecule with a rich history in biological staining and electrochemistry. Its utility extends to various scientific and technological domains, including its use as a redox indicator and as a component in biosensors. A thorough understanding of its spectral properties is paramount for its effective application in research and development, particularly in fields reliant on spectrophotometric and fluorometric techniques. This guide provides a comprehensive overview of the absorption and emission characteristics of Meldola's Blue, the influence of environmental factors on its spectral behavior, and detailed experimental protocols for its analysis.

Core Spectral Properties

The spectral characteristics of Meldola's Blue are dictated by its chemical structure, which features an extended π-conjugated system responsible for its intense color and fluorescence. The primary absorption and emission events are governed by π-π* electronic transitions.

Absorption and Emission Spectra

In aqueous solutions, Meldola's Blue exhibits a strong absorption in the visible region, with its main absorption peak (λ_max) observed at approximately 570 nm.[1] Additional absorption bands are present in the ultraviolet region at around 321 nm, 266 nm, and 216 nm.[1] Upon excitation, typically around 567 nm, the dye emits fluorescence.[2] While the precise emission maximum can vary with the solvent environment, it is generally observed at longer wavelengths than the absorption maximum, a phenomenon known as the Stokes shift.

Table 1: Summary of Key Spectral Properties of Meldola's Blue

| Property | Value (in Water) | Reference(s) |

| Absorption Maximum (λ_abs) | ~570 nm | [1] |

| Molar Absorptivity (ε) at λ_max | See Table 2 | [1] |

| Excitation Wavelength (λ_ex) | ~567 nm | |

| Emission Maximum (λ_em) | Solvent-dependent | |

| Fluorescence Quantum Yield (Φ_f) | Not definitively reported | |

| Stokes Shift | Solvent-dependent |

Note: Specific values for emission maximum, quantum yield, and Stokes shift are highly dependent on the solvent and other environmental conditions.

Molar Absorptivity

The molar absorptivity (or extinction coefficient, ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. For Meldola's Blue in water, the molar absorptivity can be calculated from absorbance data provided in technical specifications.

Table 2: Calculated Molar Absorptivity of Meldola's Blue in Water

| Wavelength (nm) | Absorbance (A) for 0.004 g/L solution | Molar Concentration (M) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| 570 | >4,000 | 1.29 x 10⁻⁵ | > 3.10 x 10⁸ |

| 321 | >9,000 | 1.29 x 10⁻⁵ | > 6.98 x 10⁸ |

| 266 | >12,000 | 1.29 x 10⁻⁵ | > 9.30 x 10⁸ |

| 216 | >23,000 | 1.29 x 10⁻⁵ | > 1.78 x 10⁹ |

Calculation based on a molecular weight of 310.78 g/mol for Meldola's Blue and an absorbance value provided for a 0.004 g/L solution. The path length is assumed to be 1 cm.

Environmental Effects on Spectral Properties

The absorption and emission spectra of Meldola's Blue are sensitive to its local environment. Factors such as solvent polarity and pH can significantly alter its photophysical behavior.

Solvatochromism

Meldola's Blue exhibits solvatochromism, meaning its absorption and emission spectra shift in response to changes in the polarity of the solvent. Studies have shown that the emission intensity of Meldola's Blue increases in less polar solvents like ethanol (B145695) compared to water. This suggests a change in the electronic distribution in the excited state and highlights the importance of solvent selection in applications utilizing the dye's fluorescence.

Effect of pH

The electrochemical properties of Meldola's Blue are known to be pH-dependent, which strongly implies that its absorption and emission spectra will also be affected by changes in pH. While detailed quantitative studies on the pH-dependent spectral shifts of Meldola's Blue are not extensively available in the reviewed literature, it is anticipated that protonation or deprotonation of the molecule will alter the electronic structure of the chromophore, leading to changes in the absorption and emission wavelengths and intensities.

Experimental Protocols

Accurate characterization of the spectral properties of Meldola's Blue requires standardized experimental procedures. Below are detailed methodologies for key experiments.

Measurement of UV-Visible Absorption Spectrum

This protocol outlines the steps to determine the absorption spectrum and molar absorptivity of Meldola's Blue.

Detailed Steps:

-

Solution Preparation:

-

Prepare a stock solution of Meldola's Blue (e.g., 1 mM) in the solvent of interest (e.g., water, ethanol, methanol). Ensure the dye is fully dissolved.

-

From the stock solution, prepare a series of dilutions to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Visible spectrophotometer.

-

Fill a cuvette with the pure solvent to be used as a blank and calibrate the instrument to zero absorbance.

-

Measure the absorbance of each prepared solution at the expected λ_max (~570 nm).

-

To determine the λ_max accurately, perform a wavelength scan over a relevant range (e.g., 400-700 nm) for one of the mid-range concentration solutions.

-

-

Data Analysis:

-

Plot the absorbance values at λ_max against the corresponding concentrations.

-

Perform a linear regression on the data points. According to the Beer-Lambert law (A = εcl), the slope of the line will be equal to the molar absorptivity (ε) if the path length (l) is 1 cm.

-

Measurement of Fluorescence Spectrum

This protocol describes the procedure for obtaining the fluorescence emission and excitation spectra of Meldola's Blue.

References

Meldola's Blue: A Technical Guide to its Fundamental Applications in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meldola's Blue (MB), a phenoxazine (B87303) dye, has emerged as a versatile and powerful tool in various biochemical applications. Its unique electrochemical properties make it an exceptional redox mediator, particularly in the development of biosensors for a wide range of analytes. Furthermore, its characteristics as an electron carrier have been harnessed for the histochemical localization of dehydrogenase enzymes. This technical guide provides an in-depth overview of the core applications of Meldola's Blue in biochemistry, with a focus on its role in electrochemical biosensing and enzyme histochemistry. Detailed experimental protocols, quantitative data, and visual representations of the underlying mechanisms are presented to facilitate its practical implementation in research and development.

Meldola's Blue as a Redox Mediator in Biosensors

Meldola's Blue is extensively utilized as a redox mediator to facilitate electron transfer between a biological recognition element (typically an enzyme) and an electrode surface. This is particularly crucial for biosensors based on NAD(P)+-dependent dehydrogenases. The direct electrochemical oxidation of the reduced cofactor, NAD(P)H, at conventional electrodes requires a high overpotential, which can lead to fouling of the electrode surface and interference from other electroactive species. Meldola's Blue effectively lowers this overpotential, enabling sensitive and selective detection of NADH at potentials close to 0 V versus a standard Ag/AgCl reference electrode.[1][2][3]

The general principle involves the enzymatic reaction producing NADH, which then chemically reduces Meldola's Blue. The reduced Meldola's Blue is subsequently re-oxidized at the electrode surface, generating a current that is proportional to the concentration of the analyte.

Electron Transfer Pathway

The electron transfer mechanism in a Meldola's Blue-mediated dehydrogenase-based biosensor can be summarized in the following steps:

-

Enzymatic Reaction: The substrate is oxidized by a specific dehydrogenase, leading to the reduction of NAD+ to NADH.

-

Mediation: NADH reduces the oxidized form of Meldola's Blue (MB+) to its reduced form (MBH).

-

Electrochemical Regeneration: The reduced Meldola's Blue (MBH) is electrochemically oxidized back to MB+ at the electrode surface, releasing two electrons.

This cyclical process allows for the continuous regeneration of both the mediator and the cofactor, leading to an amplified signal.

References

Meldola's Blue: A Technical Guide for Researchers

An In-depth Review of the Phenoxazine (B87303) Dye in Scientific Applications

Abstract

Meldola's blue, a cationic phenoxazine dye, has emerged as a versatile and valuable tool in various scientific research and development domains. Its unique electrochemical and photophysical properties have led to its widespread application as a redox indicator, a sensitive probe for biological staining, and a critical component in the fabrication of biosensors. This technical guide provides a comprehensive overview of Meldola's blue, with a focus on its core applications, supported by quantitative data, detailed experimental protocols, and visual representations of key mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the capabilities of Meldola's blue in their work.

Chemical and Physical Properties

Meldola's blue, also known as Basic Blue 6, is a dark green to black crystalline solid.[1][2] It is soluble in water and ethanol.[1] The chemical and physical properties of Meldola's blue are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₅ClN₂O·0.5ZnCl₂ | [1] |

| Molecular Weight | 378.9 g/mol | [3] |

| CAS Number | 7057-57-0 | |

| Appearance | Dark green to black powder | |

| Solubility | Soluble in water and ethanol | |

| Absorption Maximum (λmax) in H₂O | 570 ± 3 nm |

Core Applications in Research

Meldola's blue has demonstrated significant utility in three primary areas of scientific research: as a redox indicator, for biological staining, and as an electron mediator in biosensors.

Redox Indicator

Meldola's blue functions as a redox indicator, exhibiting a distinct color change in response to varying electrochemical potentials. This property makes it a valuable tool for monitoring redox reactions and determining the endpoint of titrations.

While a specific standardized protocol for using Meldola's blue in a general redox titration is not widely documented, a general procedure can be adapted from protocols for other redox indicators like methylene (B1212753) blue. The following is a generalized protocol:

-

Preparation of the Indicator Solution: Prepare a 0.1% (w/v) solution of Meldola's blue in distilled water or ethanol.

-

Titration Setup:

-

Fill a burette with the titrant solution (an oxidizing or reducing agent).

-

Place the analyte solution in a flask or beaker with a magnetic stirrer.

-

-

Addition of Indicator: Add a few drops of the Meldola's blue indicator solution to the analyte. The solution should assume the color of the oxidized or reduced form of the dye, depending on the initial redox potential of the analyte.

-

Titration: Slowly add the titrant to the analyte solution while continuously stirring.

-

Endpoint Detection: The endpoint of the titration is reached when a sharp and permanent color change is observed, indicating a shift in the redox potential of the solution. The specific color change will depend on the direction of the titration (oxidative or reductive).

Biological Staining

Meldola's blue is an effective stain for biological specimens, particularly for visualizing nucleic acids. It has been employed in the cytochemical demonstration of dehydrogenases in leukocytes, where it enhances the visualization of enzyme activity.

This protocol is adapted from studies on the cytochemical demonstration of leukocyte dehydrogenases:

-

Sample Preparation: Prepare fresh blood smears and allow them to air dry.

-

Incubation Medium Preparation:

-

Prepare a suitable buffer solution (e.g., phosphate (B84403) buffer) at the optimal pH for the dehydrogenase of interest.

-

Add the substrate for the specific dehydrogenase (e.g., succinate (B1194679) for succinate dehydrogenase).

-

Add a tetrazolium salt (e.g., Nitro Blue Tetrazolium - NBT) which will be reduced to a colored formazan.

-

Add Meldola's blue to the incubation medium to act as an intermediate electron carrier.

-

-

Staining Procedure:

-

Incubate the blood smears in the prepared medium at 37°C for a specific period.

-

Rinse the slides gently with distilled water.

-

Counterstain if necessary (e.g., with a nuclear stain like Nuclear Fast Red).

-

-

Microscopic Examination: Mount the slides with a suitable mounting medium and observe under a light microscope. The sites of dehydrogenase activity will be indicated by the deposition of the colored formazan.

Electron Mediator in Biosensors

A significant application of Meldola's blue is its role as an electron mediator in the development of amperometric biosensors. It facilitates the transfer of electrons between the active site of an enzyme and the electrode surface, allowing for the sensitive detection of various analytes.

Meldola's blue is widely used in biosensors for the detection of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), a key coenzyme in many enzymatic reactions.

This protocol describes the electropolymerization of Meldola's blue onto a screen-printed carbon electrode (SPCE) for NADH detection:

-

Electrode Preparation:

-

Use a commercially available screen-printed carbon electrode.

-

-

Electropolymerization of Meldola's Blue:

-

Prepare a solution of Meldola's blue in a suitable buffer (e.g., phosphate buffer).

-

Perform cyclic voltammetry on the SPCE in the Meldola's blue solution. A typical potential range is from -0.6 V to +1.4 V (vs. Ag/AgCl reference electrode).

-

Repeat the cyclic voltammetry for a number of cycles to form a stable polymer film of poly(Meldola's blue) on the electrode surface.

-

-

NADH Detection:

-

The modified electrode can then be used for the amperometric detection of NADH.

-

Apply a constant potential (e.g., 0 V vs. Ag/AgCl) to the electrode in a buffer solution containing the sample.

-

The current generated upon the addition of NADH is proportional to its concentration.

-

Meldola's blue is a key component in lactate (B86563) biosensors, which are important for clinical diagnostics and food analysis. These biosensors typically utilize the enzyme lactate dehydrogenase (LDH).

This protocol outlines the construction of a lactate biosensor using a Meldola's blue-modified screen-printed carbon electrode:

-

Electrode Modification:

-

Modify a screen-printed carbon electrode with Meldola's blue, for instance, by incorporating Meldola's Blue-Reinecke salt into the carbon ink during the screen-printing process.

-

-

Enzyme Immobilization:

-

Prepare a solution containing lactate dehydrogenase (LDH) and NAD⁺.

-

Coat the working area of the Meldola's blue-modified electrode with the enzyme solution.

-

Allow the enzyme layer to dry.

-

Optionally, a protective membrane (e.g., cellulose (B213188) acetate) can be applied over the enzyme layer.

-

-

Lactate Measurement:

-

The biosensor can be used in a flow injection analysis system or for batch measurements.

-

Apply a low operating potential (e.g., +0.05 V vs. Ag/AgCl).

-

Introduce the sample containing lactate. The enzymatic reaction produces NADH, which is then detected at the modified electrode, generating a current proportional to the lactate concentration.

-

Meldola's blue can also mediate electron transfer in biosensors for hydrogen peroxide (H₂O₂), often in conjunction with the enzyme horseradish peroxidase (HRP).

This protocol describes the fabrication of a carbon paste electrode modified with Meldola's blue and HRP:

-

Carbon Paste Preparation:

-

Thoroughly mix graphite (B72142) powder with a pasting liquid (e.g., paraffin (B1166041) oil).

-

Incorporate horseradish peroxidase (HRP) and Meldola's blue into the carbon paste mixture.

-

-

Electrode Fabrication:

-

Pack the modified carbon paste into an electrode body.

-

Smooth the electrode surface.

-

-

Hydrogen Peroxide Detection:

-

Use the modified electrode for the amperometric detection of H₂O₂.

-

Apply a suitable negative potential (e.g., -0.1 V vs. Ag/AgCl).

-

The reduction of H₂O₂ at the electrode, mediated by HRP and Meldola's blue, generates a current that is proportional to the H₂O₂ concentration.

-

Signaling Pathways and Experimental Workflows

The functionality of Meldola's blue in biosensors relies on its ability to efficiently shuttle electrons between the enzymatic reaction and the electrode surface. The following diagrams, generated using the DOT language, illustrate these pathways.

Caption: Electron transfer mechanism for NADH oxidation.

Caption: Workflow of a lactate biosensor.

Caption: Electron transfer in an H₂O₂ biosensor.

Quantitative Data Summary

The following tables summarize the key quantitative data for Meldola's blue in its various applications.

Table 1: Photophysical Properties

| Parameter | Value | Reference |

| Absorption Maximum (λmax) in H₂O | 570 ± 3 nm | |

| Molar Extinction Coefficient (ε) | Data not available | |

| Fluorescence Quantum Yield (ΦF) | Data not available |

Table 2: Electrochemical Properties

| Parameter | Value | Conditions | Reference |

| Redox Potential Window | -400 mV to -600 mV | vs. Ag/AgCl 3M NaCl on glassy carbon electrode | |

| Electropolymerization Potential Range | -0.6 V to +1.4 V | vs. Ag/AgCl in cyclic voltammetry |

Table 3: Biosensor Performance

| Analyte | Biosensor Configuration | Linear Range | Detection Limit | Operating Potential | Reference |

| NADH | Poly(Meldola's blue) on SPCE | - | 2.5 x 10⁻⁶ mol/L | 0 V vs. Ag/AgCl | |

| Lactate | LDH/Meldola's Blue-Reinecke Salt on SPCE | 0.55 - 10 mM | 0.55 mM | +0.05 V vs. Ag/AgCl | |

| Hydrogen Peroxide | HRP/Meldola's Blue in carbon paste | 2.5 x 10⁻⁴ to 5 x 10⁻³ mol/L | 8.5 x 10⁻⁵ mol/L | -0.1 V vs. Ag/AgCl |

Conclusion

Meldola's blue is a robust and versatile phenoxazine dye with significant applications in scientific research. Its utility as a redox indicator, a biological stain, and particularly as an electron mediator in biosensors for clinically and industrially relevant analytes, is well-established. This guide has provided a consolidated resource of its properties, applications, and detailed methodologies to aid researchers in harnessing the full potential of this valuable chemical tool. Further research to quantify its molar extinction coefficient and fluorescence quantum yield would be beneficial for expanding its applications in quantitative spectroscopic and imaging techniques.

References

The Electrochemical Behavior of Meldola's Blue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meldola's Blue (MDB), a phenoxazine (B87303) dye, has garnered significant attention in the field of electrochemistry due to its remarkable properties as a redox mediator.[1][2] Its ability to facilitate electron transfer between an electrode and a biological molecule makes it a crucial component in the development of biosensors and other electrochemical devices.[3] This technical guide provides a comprehensive overview of the electrochemical behavior of MDB, detailing its redox characteristics, the influence of various experimental parameters, and its application in electrocatalysis.

Core Electrochemical Properties

The electrochemical activity of Meldola's Blue is centered around its reversible redox transition. The molecule undergoes a two-electron, one-proton reduction/oxidation process, transitioning between its oxidized (blue) and reduced (colorless, leuco) forms.[4][5] This transformation is the cornerstone of its function as an electron shuttle in electrochemical systems.

The formal potential of MDB is a key parameter characterizing its redox behavior and is influenced by the solution's pH and the nature of the electrode surface. The redox peaks for MDB are typically observed in the potential window of -400 mV to -600 mV versus a silver/silver chloride (Ag/AgCl) reference electrode.

Quantitative Electrochemical Data

The following table summarizes key quantitative data for Meldola's Blue under various experimental conditions as reported in the literature.

| Parameter | Value | Electrode Material | pH | Reference |

| Formal Potential (E°') | -0.12 V vs. Ag/AgCl | Glassy Carbon Electrode modified with MB/ZnO | 6.9 | |

| -0.020 V vs. SCE | Carbon Paste Electrode with MB intercalated in barium phosphate (B84403) | 2.5 - 7.0 | ||

| -0.019 V vs. SCE | Carbon Paste Electrode with MB intercalated in calcium phosphate | 2.5 - 7.0 | ||

| Electron Transfer Rate Constant (ks) | 38.9 s-1 | Glassy Carbon Electrode modified with MB/ZnO | 6.9 | |

| ~2.6 s-1 | Glassy Carbon Electrode | Not Specified | ||

| 6.56 s-1 | Poly(ferulic acid) modified Glassy Carbon Electrode | Not Specified | ||

| Surface Coverage (Γ) | 9.86 x 10-12 mol cm-2 | Glassy Carbon Electrode modified with MB/ZnO | 6.9 | |

| Transfer Coefficient (α) | 0.33 | Glassy Carbon Electrode | Not Specified | |

| 0.49 | Poly(ferulic acid) modified Glassy Carbon Electrode | Not Specified |

Factors Influencing Electrochemical Behavior

pH Dependence

The formal potential of Meldola's Blue exhibits a linear dependence on the pH of the electrolyte solution. This is a direct consequence of the involvement of protons in its redox reaction. Understanding this relationship is critical for optimizing the performance of MDB-based sensors, as the operating pH will dictate the potential required for electron transfer.

Electrode Material

The choice of electrode material significantly impacts the electrochemical response of MDB. Various electrode materials have been employed, including glassy carbon, gold, and screen-printed carbon electrodes (SPCEs). The interaction between MDB and the electrode surface can affect the electron transfer kinetics and the stability of the immobilized mediator. For instance, surface-enhanced Raman spectroscopy (SERS) studies on gold electrodes have suggested that MDB adsorbs with a "flat" or slightly "tilted" orientation of its aromatic rings relative to the electrode surface.

Electropolymerization

Meldola's Blue can be electropolymerized onto an electrode surface, forming a stable and electroactive polymer film. This process is typically carried out using cyclic voltammetry by scanning the potential over a wide range (e.g., -0.6 V to +1.4 V vs. Ag/AgCl). The resulting poly(Meldola's Blue) film often exhibits enhanced stability compared to adsorbed monomeric MDB, which is advantageous for long-term sensor applications. However, it has been noted that for certain applications, such as the reduction of hydrogen peroxide, the monomeric form may exhibit superior electroanalytical performance.

Electrocatalytic Applications

A primary application of Meldola's Blue is in the electrocatalytic oxidation of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). The direct electrochemical oxidation of NADH at conventional electrodes requires a high overpotential, leading to fouling and poor sensitivity. MDB acts as a mediator, facilitating the oxidation of NADH at a much lower potential, thereby improving the sensitivity and selectivity of NADH detection. This is particularly relevant in the development of dehydrogenase-based biosensors for analytes such as lactate, ethanol, and glucose.

The electrocatalytic activity of MDB extends to other molecules as well, including hydrogen peroxide and dopamine.

Experimental Protocols

Cyclic Voltammetry of Meldola's Blue

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to characterize the redox behavior of MDB.

Objective: To determine the formal potential, peak separation, and study the redox kinetics of Meldola's Blue.

Materials:

-

Working Electrode (e.g., Glassy Carbon Electrode)

-

Reference Electrode (e.g., Ag/AgCl)

-

Counter Electrode (e.g., Platinum wire)

-

Electrochemical Cell

-

Potentiostat

-

Electrolyte Solution (e.g., phosphate buffer of desired pH) containing a known concentration of Meldola's Blue.

Procedure:

-

Assemble the three-electrode system in the electrochemical cell containing the electrolyte solution with MDB.

-

Set the parameters on the potentiostat:

-

Initial Potential: A potential where no faradaic reaction occurs.

-

Vertex Potential 1 (Switching Potential): A potential sufficiently negative to cause the reduction of MDB.

-

Vertex Potential 2: A potential sufficiently positive to cause the oxidation of the reduced MDB.

-

Scan Rate: Typically varied (e.g., 20, 50, 100 mV/s) to study the kinetics.

-

-

Run the cyclic voltammogram and record the current response as a function of the applied potential.

-

Analyze the resulting voltammogram to determine the anodic and cathodic peak potentials and currents. The formal potential can be estimated as the midpoint of the peak potentials. The peak separation provides information about the electron transfer kinetics.

Electropolymerization of Meldola's Blue

Objective: To form a stable poly(Meldola's Blue) film on an electrode surface.

Materials:

-

Working Electrode (e.g., Screen-Printed Carbon Electrode)

-

Reference Electrode (e.g., Ag/AgCl)

-

Counter Electrode (e.g., Platinum wire)

-

Electrochemical Cell

-

Potentiostat

-

Electrolyte Solution (e.g., phosphate buffer) containing a specific concentration of Meldola's Blue monomer.

Procedure:

-

Assemble the three-electrode system in the electrochemical cell with the MDB solution.

-

Set the potentiostat for cyclic voltammetry with a wide potential window (e.g., -0.6 V to +1.4 V vs. Ag/AgCl).

-

Cycle the potential for a set number of scans (e.g., 10-20 cycles). The growth of the polymer film can be observed by the increase in the peak currents with each cycle.

-

After electropolymerization, rinse the modified electrode with distilled water to remove any non-adherent material.

-

The modified electrode can then be characterized in a fresh electrolyte solution without the MDB monomer.

Signaling Pathways and Workflows

Caption: Redox mechanism of Meldola's Blue.

Caption: Experimental workflow for an MDB-based biosensor.

Conclusion

Meldola's Blue stands out as a versatile and efficient redox mediator with significant applications in the development of electrochemical sensors. Its well-defined redox chemistry, coupled with the ability to be stably immobilized on electrode surfaces, makes it an invaluable tool for researchers and professionals in drug development and diagnostics. A thorough understanding of its electrochemical behavior, including the influence of pH and the electrode interface, is paramount for the rational design and optimization of MDB-based electrochemical devices. The detailed protocols and summarized data presented in this guide serve as a foundational resource for harnessing the full potential of this remarkable molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Redox mediators as charge agents for changing electrochemical reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Raman spectroelectrochemical study of Meldola blue, adsorbed and electropolymerized at a gold electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A DFT investigation of the blue bottle experiment: E∘half-cell analysis of autoxidation catalysed by redox indicators - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Meldola Blue Protocol for Dehydrogenase Activity Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of dehydrogenase activity is fundamental in various fields of biological research and drug development. Dehydrogenases are a class of enzymes that catalyze the oxidation of a substrate by transferring hydrogen to an electron acceptor, typically NAD⁺/NADP⁺. The activity of these enzymes can serve as a crucial indicator of metabolic function, cellular health, and cytotoxicity. The Meldola Blue (MB) protocol offers a robust and sensitive method for measuring the activity of various dehydrogenases, including lactate (B86563) dehydrogenase (LDH), succinate (B1194679) dehydrogenase (SDH), and glucose-6-phosphate dehydrogenase (G-6-PDH).

This compound acts as an intermediate electron carrier, accepting electrons from NADH or FADH₂ produced by the dehydrogenase-catalyzed reaction and transferring them to a tetrazolium salt, such as iodonitrotetrazolium (B1214958) chloride (INT). This reduction of the tetrazolium salt results in the formation of a intensely colored formazan (B1609692) product, the concentration of which can be quantified spectrophotometrically. A key advantage of this compound is its relative insensitivity to light compared to other electron carriers like phenazine (B1670421) methosulfate (PMS), which enhances the reliability and reproducibility of the assay.[1]

This document provides detailed application notes and a comprehensive protocol for the use of this compound in a 96-well plate format for the quantitative determination of dehydrogenase activity.

Principle of the Assay

The this compound protocol for dehydrogenase activity is a coupled enzymatic assay. The fundamental principle involves two sequential reactions:

-

Dehydrogenase Reaction: The specific dehydrogenase enzyme oxidizes its substrate, leading to the reduction of a cofactor (NAD⁺ to NADH or FAD to FADH₂).

-

Colorimetric Reaction: this compound accepts electrons from the reduced cofactor (NADH or FADH₂) and becomes reduced. The reduced this compound then donates these electrons to a tetrazolium salt (e.g., INT), reducing it to a colored formazan product. The intensity of the color produced is directly proportional to the dehydrogenase activity in the sample.

The absorbance of the resulting formazan solution is measured at a specific wavelength, typically around 490-570 nm, depending on the tetrazolium salt used.

Featured Applications

The this compound protocol for dehydrogenase assays is versatile and can be applied to a wide range of research areas:

-

Cytotoxicity and Cell Viability Assays: Measurement of LDH released from damaged cells into the culture medium is a widely used marker for cytotoxicity.

-

Drug Screening and Development: High-throughput screening of compounds that modulate dehydrogenase activity.

-

Metabolic Studies: Investigation of metabolic pathways and enzyme kinetics.

-

Clinical Diagnostics: Can be adapted for the determination of specific dehydrogenase levels in clinical samples as biomarkers for various diseases.[2]

Data Presentation

Table 1: Typical Reagent Concentrations for Dehydrogenase Assay

| Reagent | Stock Concentration | Final Concentration in Assay |

| Tris-HCl Buffer (pH 8.2) | 0.2 M | 50 mM |

| Substrate (e.g., Lactate) | 320 mM | 80 mM |

| NAD⁺ | 6.4 mM | 1.6 mM |

| This compound | 1 mM | 20-50 µM |

| INT | 4 mM | 1 mM |

| Enzyme/Cell Lysate | Variable | Variable |

Table 2: Comparison of Electron Carriers in Dehydrogenase Assays

| Electron Carrier | Key Advantages | Key Disadvantages | Optimal Tetrazolium Salt |

| This compound (MB) | Low sensitivity to light, stable.[1] | pH-dependent efficiency.[3] | INT[3] |

| Phenazine Methosulfate (PMS) | High electron transfer velocity. | Light sensitive, can be unstable. | NBT, INT |

| 1-Methoxy-PMS (MPMS) | High electron transfer velocity, pH-independent. | Can be less efficient in some histochemical applications. | NBT, INT |

Experimental Protocols

Materials and Reagents

-

This compound (8-Dimethylamino-2,3-benzophenoxazine)

-

Iodonitrotetrazolium chloride (INT)

-

Tris-HCl

-

Specific dehydrogenase substrate (e.g., Sodium L-lactate for LDH assay)

-

NAD⁺ (or NADP⁺ for NADP-dependent dehydrogenases)

-

Dimethyl sulfoxide (B87167) (DMSO) or Ethanol for solubilizing formazan (if necessary)

-

96-well clear flat-bottom microplates

-

Microplate reader capable of measuring absorbance at ~490 nm

-

Cell lysates or purified enzyme samples

-

Lysis buffer (for cytotoxicity assays)

-

Stop solution (e.g., 1 M acetic acid)

Reagent Preparation

Note: Protect solutions containing this compound, INT, and NAD(P)H from direct light.

-

Assay Buffer (0.2 M Tris-HCl, pH 8.2): Dissolve 24.2 g of Tris base in 800 mL of ultrapure water. Adjust the pH to 8.2 with HCl and bring the final volume to 1 L with ultrapure water.

-

Substrate Stock Solution (e.g., 320 mM Lithium Lactate): Dissolve 7.7 g of lithium lactate in 250 mL of 0.2 M Tris-HCl, pH 8.2.

-

NAD⁺ Stock Solution (6.4 mM): Dissolve 1.1 g of NAD⁺ in 250 mL of 0.2 M Tris-HCl, pH 8.2.

-

This compound Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound in ultrapure water. Store in the dark at 4°C.

-

INT Stock Solution (4 mM): Dissolve 0.5057 g of INT in 250 mL of 0.2 M Tris-HCl, pH 8.2. Store protected from light.

-

Stop Solution (1 M Acetic Acid): Add 57.5 mL of glacial acetic acid to 942.5 mL of ultrapure water.

Assay Protocol (96-Well Plate Format for LDH Activity)

-

Sample Preparation:

-

For cytotoxicity assays, centrifuge the cell culture plate to pellet the cells. Carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

For enzyme kinetic studies, prepare serial dilutions of the purified enzyme or cell lysate in assay buffer.

-

-

Preparation of Reaction Mixture:

-

On the day of the experiment, prepare the reaction mixture. For each well, combine:

-

25 µL of Substrate Stock Solution

-

25 µL of NAD⁺ Stock Solution

-

Variable µL of this compound Stock Solution (to achieve final concentration of 20-50 µM)

-

25 µL of INT Stock Solution

-

Make up the volume to 50 µL with Assay Buffer.

-

-

Note: The optimal concentration of this compound should be determined empirically for each experimental system.

-

-

Assay Procedure:

-

Add 50 µL of the prepared sample (supernatant or enzyme dilution) to each well of the 96-well plate.

-

Add 50 µL of the Reaction Mixture to each well.

-

Mix gently by tapping the plate.

-

Incubate the plate at room temperature (or 37°C) for 30-60 minutes, protected from light. The incubation time may need to be optimized based on the enzyme activity.

-

-

Stopping the Reaction:

-

After the incubation period, add 50 µL of Stop Solution to each well to terminate the reaction.

-

-

Measurement:

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

Controls

-

Blank: 50 µL of assay buffer without enzyme/sample + 50 µL of Reaction Mixture.

-

Negative Control (for cytotoxicity): Supernatant from untreated, healthy cells.

-

Positive Control (for cytotoxicity): Supernatant from cells treated with a lysis agent to achieve maximum LDH release.

Mandatory Visualization

Caption: Experimental workflow for the this compound-based dehydrogenase activity assay.

Caption: Signaling pathway of the this compound dehydrogenase assay.

References

- 1. This compound: a new electron carrier for the histochemical demonstration of dehydrogenases (SDH, LDH, G-6-PDH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound for the cytochemical demonstration of leukocyte dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative dehydrogenase histochemistry with exogenous electron carriers (PMS, MPMS, MB) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Fabrication of Biosensors Using Meldola Blue Mediator

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and performance data for the fabrication of electrochemical biosensors utilizing Meldola Blue as a redox mediator. This compound is a phenoxazine (B87303) dye that facilitates electron transfer between the enzyme and the electrode surface, enabling sensitive and selective detection of various analytes at low operating potentials.[1] This document covers the preparation of this compound modified electrodes and their application in the development of biosensors for key analytes such as hydrogen peroxide and glucose.

Overview of this compound as a Mediator

This compound is an effective electron shuttle in biosensor systems.[1] It can be immobilized on electrode surfaces through various methods, including electropolymerization, incorporation into a carbon paste matrix, or adsorption.[2][3][4] Its ability to mediate the electrochemical oxidation of NADH and the reduction of hydrogen peroxide makes it a versatile component in dehydrogenase and oxidase-based biosensors, respectively.

Signaling Pathway for a Dehydrogenase-Based Biosensor

The following diagram illustrates the general signaling pathway for a dehydrogenase-based biosensor using this compound to detect the product of the enzymatic reaction, NADH.

Experimental Protocols

This section provides detailed protocols for the preparation of this compound modified electrodes and the fabrication of biosensors.

Protocol 2.1: Electropolymerization of this compound on Screen-Printed Electrodes

This protocol describes the modification of screen-printed electrodes (SPEs) with a polymeric film of this compound via cyclic voltammetry.

Materials:

-

Screen-printed carbon electrodes (SPCEs)

-

This compound solution (concentration as required in supporting electrolyte)

-

Phosphate buffer solution (PBS), pH 7.0

-

Potentiostat/Galvanostat

-

Electrochemical cell

Procedure:

-

Prepare a solution of this compound in PBS (pH 7.0).

-

Place the SPCE into the electrochemical cell containing the this compound solution.

-

Perform cyclic voltammetry by scanning the potential in the range of -0.6 V to +1.4 V versus an Ag/AgCl reference electrode.

-

Repeat the potential cycling for a specified number of cycles to achieve the desired film thickness.

-

After electropolymerization, rinse the modified electrode with deionized water and allow it to dry at room temperature.

Protocol 2.2: Preparation of this compound Modified Carbon Paste Electrode for Hydrogen Peroxide Sensing

This protocol details the fabrication of a reagentless amperometric biosensor for hydrogen peroxide by incorporating this compound, horseradish peroxidase (HRP), and fumed silica (B1680970) into a carbon paste electrode.

Materials:

-

Graphite (B72142) powder

-

Fumed silica

-

Horseradish peroxidase (HRP)

-

This compound

-

Glass tube (2.5 mm diameter)

-

Platinum wire

Procedure:

-

Mix 25 mg of HRP with 130 mg of graphite powder and 60 mg of rehydrated fumed silica for 6 minutes.

-

Add 85 mg of paraffin oil and mix for another 6 minutes.

-

Incorporate the desired amount of this compound into the mixture and mix for 10 minutes.

-

Pack the resulting carbon paste into the hole of a glass tube containing a platinum wire, which serves as the electrical contact.

-

Smooth the electrode surface on a weighing paper.

Experimental Workflow for Biosensor Fabrication

The following diagram outlines the general workflow for fabricating a biosensor using a this compound modified electrode.

Data Presentation: Performance of this compound-Based Biosensors

The performance of biosensors fabricated using this compound as a mediator is summarized in the tables below.

Table 1: Performance of this compound-Based Hydrogen Peroxide Biosensors

| Electrode Type | Enzyme | Linear Range | Detection Limit | Sensitivity | Reference |

| Carbon Paste | HRP | Not Specified | 0.1 µmol/L | Not Specified | |

| Screen-Printed | None | 2.5 x 10⁻⁴ to 5 x 10⁻³ mol/L | 8.5 x 10⁻⁵ mol/L | 494 µA l mol⁻¹ |

Table 2: Performance of this compound-Based NADH and Dehydrogenase Biosensors

| Analyte | Electrode Type | Enzyme | Linear Range | Detection Limit | Sensitivity | Reference |

| NADH | Screen-Printed | None | Not Specified | 2.5 x 10⁻⁶ mol/L | 3713 µA l mol⁻¹ | |

| NADH | Glassy Carbon | None | 5 x 10⁻⁶ to 1.5 x 10⁻⁴ M | 0.6 µM | 183.9 µA mM⁻¹ cm⁻² | |

| Ethanol | Screen-Printed | Alcohol Dehydrogenase | 0.1 x 10⁻³ to 25 x 10⁻³ mol/L | Not Specified | Not Specified | |

| Lactate | Multi-wall Carbon Nanotube | Lactate Dehydrogenase | 0.10–10 mmol L⁻¹ | Not Specified | 3.46 µA cm⁻² mmol L⁻¹ |

Conclusion

This compound is a highly effective mediator for the fabrication of a wide range of electrochemical biosensors. The protocols provided herein offer reproducible methods for the modification of various electrode types. The performance data demonstrates the potential for developing sensitive and reliable biosensors for clinically and industrially relevant analytes. The choice of electrode material and immobilization strategy can be tailored to optimize the analytical performance for specific applications.

References

Application Note: Electropolymerization of Meldola Blue on Electrodes for Biosensor Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

Meldola Blue (MB) is a phenoxazine (B87303) dye widely utilized as a robust electrochemical mediator for the development of biosensors. Its primary function is to facilitate electron transfer between a biological recognition element (like an enzyme) and an electrode surface at a low operating potential. This is particularly valuable for detecting key analytes such as the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and hydrogen peroxide (H₂O₂).[1][2] However, the high water solubility of monomeric MB can lead to leaching from the electrode surface, compromising the long-term stability and reproducibility of the sensor.[3]

Electropolymerization offers a superior method for immobilizing MB onto an electrode. This technique creates a stable, uniform, and electroactive polymer film—poly(this compound) or poly(MB)—directly on the electrode surface.[4] The resulting poly(MB)-modified electrodes exhibit enhanced operational stability, making them ideal for creating reliable and reusable biosensors for applications in clinical diagnostics, environmental monitoring, and agri-food analysis.[5]

Principle of Electropolymerization

The electropolymerization of this compound is an oxidation process initiated at a sufficiently high positive potential. The process generally involves the following steps:

-

Oxidation of the Monomer: The MB monomer is electrochemically oxidized at the electrode surface to form highly reactive cation-radicals.

-

Radical Coupling: These cation-radicals couple with each other to form dimers and subsequently oligomers.

-

Polymer Film Growth: The polymer chain propagates and deposits onto the electrode surface, forming a stable and adherent film.

This process can be controlled using various electrochemical techniques, most commonly cyclic voltammetry (CV), where repeated potential cycling promotes gradual and controlled film growth. The resulting polymer film retains the electrocatalytic properties of the monomer while being stably anchored to the electrode.

Experimental Protocol: Electropolymerization of this compound via Cyclic Voltammetry

This protocol details the procedure for modifying a glassy carbon electrode (GCE) or a screen-printed carbon electrode (SPCE) with a poly(MB) film.

3.1. Materials and Reagents

-

This compound (7-dimethylamino-1,2-benzophenoxazine)

-

Phosphate buffer saline (PBS), 0.1 M, pH 7.0

-

Sulfuric acid (H₂SO₄), 0.1 M (for electrode pre-treatment)

-

Alumina (B75360) slurry (0.3 and 0.05 µm) or polishing pads (for GCE)

-

High-purity deionized (DI) water

-

Nitrogen (N₂) or Argon (Ar) gas

3.2. Apparatus

-

Potentiostat/Galvanostat electrochemical workstation

-

Three-electrode cell:

-

Working Electrode: Glassy Carbon Electrode (GCE) or Screen-Printed Carbon Electrode (SPCE)

-

Reference Electrode: Ag/AgCl (3 M KCl)

-

Counter Electrode: Platinum (Pt) wire or graphite (B72142) rod

-

3.3. Electrode Pre-treatment

-

For GCE:

-

Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

-

Rinse thoroughly with DI water.

-

Soncate in DI water for 2 minutes to remove any embedded alumina particles.

-

Perform electrochemical cleaning by cycling the potential in 0.1 M H₂SO₄ until a stable voltammogram is obtained.

-

-

For SPCE:

-

Perform an electrochemical pre-treatment by sweeping the potential between -0.5 V and +1.0 V in 0.1 M H₂SO₄ at a scan rate of 100 mV/s.

-

Rinse the electrode with DI water and dry at room temperature.

-

3.4. Electropolymerization Procedure

-

Prepare Polymerization Solution: Prepare a 1.0 mM solution of this compound in 0.1 M PBS (pH 7.0).

-

Deoxygenate: Purge the solution with N₂ or Ar gas for 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

-

Assemble the Cell: Assemble the three-electrode system with the pre-treated working electrode, Ag/AgCl reference electrode, and Pt counter electrode. Immerse the electrodes in the polymerization solution.

-

Perform Cyclic Voltammetry (CV):

-

Apply cyclic voltammetry to initiate polymerization.

-

Potential Range: -0.6 V to +1.4 V vs. Ag/AgCl.

-

Scan Rate: 50 mV/s.

-

Number of Cycles: 15-25 cycles.

-

During the process, an increase in the peak currents of the redox couple corresponding to MB should be observed with each successive cycle, indicating the deposition and growth of the electroactive polymer film.

-

-

Post-Polymerization Cleaning:

-

After polymerization, remove the modified electrode from the solution.

-

Rinse it gently but thoroughly with DI water to wash away any non-adherent monomer or oligomers.

-

Dry the electrode under a gentle stream of nitrogen or at room temperature. The poly(MB)-modified electrode is now ready for characterization and use.

-

Visualization of Experimental Workflow and Sensing Mechanism

Figure 1: Workflow for fabricating a poly(this compound) modified electrode.

// Nodes NADH [label="NADH", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,1.5!"]; NAD [label="NAD+", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];

PMB_ox [label="Poly(MB) Oxidized", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="2,1.5!"]; PMB_red [label="Poly(MB) Reduced", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", pos="2,0!"];

// Edges NADH -> NAD [label=" + H+", fontcolor="#202124"]; PMB_ox -> PMB_red [label=" + 2e⁻", fontcolor="#202124"];

// Catalytic and Regeneration Arrows edge [color="#202124", style=dashed, arrowhead=open]; NADH -> PMB_ox [label=" Catalytic Reaction", fontcolor="#5F6368"]; PMB_red -> PMB_ox [label=" Electrochemical\n Regeneration\n (-2e⁻ to Electrode)", color="#EA4335", style=solid, arrowhead=curve]; }

Figure 2: Catalytic cycle for NADH oxidation at a poly(MB) modified electrode.

Data Presentation: Performance of Poly(MB) Modified Electrodes

The performance of biosensors based on electropolymerized this compound has been documented for key analytes. The tables below summarize typical electropolymerization parameters and the resulting analytical performance.

Table 1: Summary of Electropolymerization Parameters

| Electrode Type | Monomer Solution | Electrochemical Method | Potential Range (vs. Ag/AgCl) | Reference |

|---|---|---|---|---|

| Screen-Printed Graphite | This compound in buffer | Cyclic Voltammetry | -0.6 V to +1.4 V | |

| Glassy Carbon | 1x10⁻⁴ M MB in 0.1 M KNO₃ | Cyclic Voltammetry | Not specified |

| Glassy Carbon | Methylene Blue in Na₂SO₄ (pH 2.0) | Cyclic Voltammetry | -0.4 V to +1.0 V | |

Table 2: Analytical Performance for NADH and H₂O₂ Detection

| Analyte | Electrode Type | Applied Potential (vs. Ag/AgCl) | Sensitivity | Linear Range | Detection Limit | Reference |

|---|---|---|---|---|---|---|

| NADH | Poly(MB) on SPGE | 0 V | 3713 µA·L·mol⁻¹ | Not Specified | 2.5 x 10⁻⁶ M | |

| NADH | Poly(MB) on SPGE | Not Specified | Not Specified | 8 x 10⁻⁶ M - 5 x 10⁻⁴ M | 2 x 10⁻⁶ M | |

| NADH | Poly(MB)/ZnO on GCE | Not Specified | Not Specified | 50 µM - 300 µM | 10 x 10⁻⁶ M |

| H₂O₂ | Poly(MB) on SPGE | -0.1 V | 494 µA·L·mol⁻¹ | 2.5 x 10⁻⁴ M - 5 x 10⁻³ M | 8.5 x 10⁻⁵ M | |

Conclusion

The electropolymerization of this compound is a highly effective, simple, and reproducible method for fabricating stable and sensitive electrochemical biosensors. The resulting poly(MB) film acts as an efficient and non-leachable mediator, overcoming the stability issues associated with physically adsorbed dyes. These modified electrodes are well-suited for the low-potential detection of NADH and H₂O₂, making them a valuable platform for a wide range of enzymatic biosensors in research and drug development.

References

- 1. Screen-printed electrodes with electropolymerized this compound as versatile detectors in biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. electrochemsci.org [electrochemsci.org]

- 5. Meldola’s blue modified screen-printed carbon electrode - Metrohm [metrohm-dropsens.com]

Application Notes and Protocols: Meldola Blue Staining for Viable and Non-Viable Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate determination of cell viability is a cornerstone of cellular and molecular biology, toxicology, and drug discovery. A variety of methods have been developed to differentiate between live and dead cells, each with its own set of principles, advantages, and limitations. This document provides a detailed overview of Meldola Blue and its potential application in cell viability assessment, alongside established protocols for standard viability assays.

This compound (also known as Basic Blue 6) is a phenoxazine (B87303) dye historically utilized in histology, cytology, and as a redox indicator.[1][2] While its application as a general vital stain for cultured cells is not as widely documented as that of other dyes, its properties suggest a potential mechanism for viability assessment. This application note explores the theoretical basis for using this compound for distinguishing viable and non-viable cells and provides an investigational protocol. For comparative purposes and to ensure researchers have access to validated methods, detailed protocols for the widely used Trypan Blue exclusion assay and a resazurin-based metabolic assay (similar to commercially available assays like AlamarBlue™) are also included.

Principle of this compound as a Potential Viability Stain

The potential of this compound as a viability stain is predicated on two main principles: its redox activity and its ability to act as a biological stain.[2]

-

Redox-Based Viability Assessment (Hypothetical): Similar to the well-established resazurin-based assays, this compound can act as a redox indicator.[2] Metabolically active, viable cells maintain a reducing intracellular environment. It is hypothesized that these cells can reduce this compound, leading to a measurable change in color or fluorescence. Non-viable cells, with compromised metabolic activity, would be unable to perform this reduction.

-

Membrane Integrity-Based Staining: Like many biological stains, the ability of this compound to penetrate the cell could be dependent on membrane integrity. In this context, it might function similarly to Trypan Blue, where the dye is excluded from viable cells with intact membranes but penetrates and stains non-viable cells with compromised membranes.

It is crucial to note that the use of this compound as a routine cell viability stain for cultured cells is not a standard, validated procedure and would require significant optimization and validation against established methods.

Comparative Analysis of Viability Stains

| Feature | This compound (Investigational) | Trypan Blue | Resazurin-based Assays (e.g., AlamarBlue™) |

| Principle | Redox indicator and/or membrane exclusion (Hypothesized) | Membrane exclusion[3] | Metabolic reduction |

| Viable Cells | Potentially colorless or fluorescent (reduced form) | Colorless (dye excluded) | Fluorescent and pink (resorufin) |

| Non-Viable Cells | Blue (oxidized form) | Blue (dye enters) | Minimally fluorescent and blue (resazurin) |

| Detection Method | Colorimetric or Fluorometric | Bright-field microscopy | Fluorometry or Spectrophotometry |

| Assay Type | Endpoint or Kinetic (Hypothesized) | Endpoint | Kinetic |

| Advantages | Potentially low cost, stable. | Simple, rapid, inexpensive. | High sensitivity, quantitative, non-toxic, multiplexing possible. |

| Limitations | Not validated for general cell viability, mechanism not fully elucidated for this application. | Subjective, can be toxic with prolonged exposure, stains serum proteins. | Can be influenced by changes in cellular metabolism not related to viability. |

Experimental Protocols

Protocol 1: this compound Staining for Cell Viability (Investigational)

Disclaimer: This is a hypothetical protocol and requires optimization for specific cell types and experimental conditions.

Materials:

-

This compound powder

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture medium

-

Hemocytometer or automated cell counter

-

Microscope (bright-field and potentially fluorescence)

-

96-well plates (for quantitative analysis)

-

Plate reader (colorimetric or fluorometric)

Reagent Preparation:

-

This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of sterile PBS.

-

This compound Working Solution (10 µg/mL): Dilute the stock solution 1:100 in sterile PBS or serum-free medium. The optimal concentration will need to be determined empirically.

Procedure for Suspension Cells:

-

Transfer a known volume of cell suspension to a microcentrifuge tube.

-

Add an equal volume of the this compound working solution to the cell suspension.

-

Incubate for 5-15 minutes at room temperature, protected from light.

-

Load a sample onto a hemocytometer.

-

Under a microscope, count the number of stained (non-viable) and unstained (viable) cells.

-

Calculate the percentage of viable cells: (Number of unstained cells / Total number of cells) x 100%.

Procedure for Adherent Cells (Qualitative):

-

Grow cells in a multi-well plate to the desired confluency.

-

Remove the culture medium and wash the cells once with PBS.

-

Add the this compound working solution to each well, ensuring the cell monolayer is covered.

-

Incubate for 10-30 minutes at 37°C, protected from light.

-

Remove the staining solution and wash with PBS.

-

Observe the cells under a microscope. Non-viable cells should appear blue, while viable cells should remain unstained.

Procedure for Quantitative Analysis (Hypothetical Redox-Based):

-

Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat cells with the compound of interest for the desired duration.

-

Add this compound working solution to each well (typically 10% of the total volume).

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance or fluorescence at an empirically determined wavelength. A decrease in signal would hypothetically correlate with a decrease in cell viability.

Protocol 2: Trypan Blue Exclusion Assay for Cell Viability

This is a standard and widely used method for assessing cell viability.

Materials:

-

0.4% (w/v) Trypan Blue solution in PBS

-

Cell suspension

-

Hemocytometer

-

Microscope

Procedure:

-

Prepare a single-cell suspension of your cells.

-

In a clean tube, mix a 1:1 ratio of your cell suspension and the 0.4% Trypan Blue solution (e.g., 20 µL of cell suspension + 20 µL of Trypan Blue).

-

Mix gently by pipetting and incubate for 1-2 minutes at room temperature. Do not exceed 5 minutes as this can lead to toxicity in viable cells.

-

Load 10 µL of the mixture into a clean hemocytometer.

-

Under a bright-field microscope, count the number of viable (clear, unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.

-

Calculate the percentage of viable cells: (Number of viable cells / (Number of viable cells + Number of non-viable cells)) x 100%.

-

Calculate the concentration of viable cells: (Number of viable cells / Number of squares counted) x Dilution factor x 10^4 cells/mL.

Protocol 3: Resazurin-Based Metabolic Assay for Cell Viability

This protocol describes a general method for using a resazurin-based reagent to quantitatively assess cell viability.

Materials:

-

Resazurin-based cell viability reagent (e.g., AlamarBlue™)

-

Cells cultured in a 96-well plate

-

Multi-well plate reader (fluorometer or spectrophotometer)

Procedure:

-

Plate cells in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Expose cells to the test compound for the desired period.

-

Add the resazurin-based reagent to each well, typically 10 µL (10% of the culture volume).

-

Incubate the plate for 1 to 4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and density.

-

Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (at 570 nm and 600 nm) using a plate reader.

-

Calculate cell viability relative to an untreated control.

Visualizations

Caption: Hypothetical mechanism of this compound as a vital stain.

Caption: Workflow for the Trypan Blue exclusion assay.

Caption: Principle of resazurin-based viability assays.

References

Application Notes and Protocols for Cyclic Voltammetry Analysis of Meldola's Blue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meldola's Blue is a cationic phenoxazine (B87303) dye that exhibits robust redox properties, making it a valuable tool in various electrochemical applications. Its primary utility lies in its role as an electron mediator in biosensors, facilitating the electrochemical detection of analytes such as NADH, hydrogen peroxide, and specific DNA sequences.[1][2] This document provides a detailed protocol for the analysis of Meldola's Blue using cyclic voltammetry (CV), a fundamental electrochemical technique for characterizing redox-active species. Understanding the electrochemical behavior of Meldola's Blue is crucial for optimizing its performance in sensor development and other applications.

Cyclic voltammetry involves applying a linearly sweeping potential to an electrode immersed in a solution containing the analyte and measuring the resulting current. The resulting voltammogram provides information about the redox potentials and electrochemical kinetics of the analyte.

Key Principles

The electrochemical analysis of Meldola's Blue by cyclic voltammetry is based on its reversible or quasi-reversible one-electron reduction and oxidation. The formal potential of Meldola's Blue is typically observed in the range of -400 mV to -600 mV versus a silver/silver chloride (Ag/AgCl) reference electrode.[1] It is important to note that Meldola's Blue can undergo electropolymerization, particularly at wider potential ranges and in phosphate (B84403) buffer solutions.[1] This process can be either desirable for creating modified electrodes or an interference to be avoided for solution-phase analysis.

Applications

-

Biosensor Development: Meldola's Blue is widely used as a mediator to shuttle electrons between an enzyme and an electrode surface, enabling the detection of biomolecules like glucose, lactate, and ethanol.

-

DNA Hybridization Detection: It can act as an intercalator with double-stranded DNA (dsDNA), allowing for the electrochemical detection of specific DNA sequences.[2]

-

Electrocatalysis: Modified electrodes with electropolymerized Meldola's Blue have been shown to catalyze the oxidation of various compounds, including dopamine.

Experimental Protocol: Cyclic Voltammetry of Meldola's Blue

This protocol outlines the procedure for obtaining a cyclic voltammogram of Meldola's Blue in an aqueous solution.

1. Materials and Reagents

-

Meldola's Blue (analytical grade)

-

Supporting Electrolyte: e.g., 0.1 M Potassium Chloride (KCl) or Phosphate Buffer Saline (PBS)

-

Deionized (DI) water

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl)

-

Counter Electrode: Platinum (Pt) wire or mesh

-

Potentiostat/Galvanostat

-

Electrochemical cell

-

Nitrogen gas (for deoxygenation)

2. Preparation of Solutions

-

Supporting Electrolyte (0.1 M KCl): Dissolve the appropriate amount of KCl in DI water to achieve a final concentration of 0.1 M.

-

Meldola's Blue Stock Solution (e.g., 1 mM): Dissolve a precise amount of Meldola's Blue in the 0.1 M KCl supporting electrolyte to create a stock solution.

-

Working Solutions: Prepare a series of working solutions with varying concentrations of Meldola's Blue by diluting the stock solution with the supporting electrolyte.

3. Electrochemical Cell Setup

-

Assemble the three-electrode system in the electrochemical cell containing the Meldola's Blue working solution.

-

Ensure the reference electrode tip is placed close to the working electrode surface.

-

Deoxygenate the solution by bubbling with nitrogen gas for at least 10-15 minutes before the measurement to remove dissolved oxygen, which can interfere with the electrochemical measurement. Maintain a nitrogen blanket over the solution during the experiment.

4. Cyclic Voltammetry Measurement

-

Instrument Settings:

-

Initial Potential: 0.0 V

-

Vertex Potential 1 (Reduction): -0.8 V (or a potential sufficiently negative to observe the reduction peak)

-

Vertex Potential 2 (Oxidation): 0.2 V (or a potential to return to the initial potential)

-

Scan Rate: 50 mV/s (this can be varied to study the kinetics)

-

Number of Cycles: 3 (to ensure a stable voltammogram)

-

-

Procedure:

-

Start the cyclic voltammetry scan.

-

Record the resulting voltammogram (current vs. potential).

-

Repeat the measurement for each working solution of Meldola's Blue.

-

5. Data Analysis

-

From the cyclic voltammogram, determine the following parameters:

-

Anodic Peak Potential (Epa)

-

Cathodic Peak Potential (Epc)

-

Anodic Peak Current (Ipa)

-

Cathodic Peak Current (Ipc)

-

-

The peak currents (Ipa and Ipc) should be linearly proportional to the concentration of Meldola's Blue for a diffusion-controlled process.

Quantitative Data Summary

The following table summarizes typical electrochemical parameters for Meldola's Blue under specific conditions. Note that these values can vary depending on the experimental setup, including the electrode material, pH, and supporting electrolyte.